

# comparative analysis of 2-NP-Amoz detection in different food matrices

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## Compound of Interest

Compound Name: 2-NP-Amoz

Cat. No.: B1141357

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## Comparative Analysis of 2-NP-Amoz Detection in Diverse Food Matrices

This guide provides a comparative overview of analytical methods for the detection of **2-NP-Amoz**, a nitrophenyl derivative of the furaltadone metabolite AMOZ, in various food matrices. The data presented is intended for researchers, scientists, and professionals in drug development involved in food safety and residue analysis.

The metabolite AMOZ is a key indicator of the illegal use of the veterinary drug furaltadone in food-producing animals. Due to its covalent binding to proteins, the analytical approach typically involves the release of AMOZ from tissues and its derivatization with 2-nitrobenzaldehyde to form **2-NP-Amoz**, which is then detected.<sup>[1]</sup> This guide focuses on the comparative performance of different analytical techniques used for the quantification of **2-NP-Amoz**.

## Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of **2-NP-Amoz** in different food matrices, based on published experimental data.

Analytical Method	Food Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery Rate (%)
ic-ELISA	Animal Tissue	0.009 ng/mL	-	81.1 - 105.3
FLISA	Animal Tissue	-	-	81.4 - 104.1
LC-MS/MS	Soft-Shell Turtle Powder	-	-	90.4 - 96.5
LC-Q-Orbitrap HRMS	Sausage Casings, Crawfish	0.0218 - 0.0596 µg/kg	0.0719 - 0.1966 µg/kg	77 - 109

Note: The reported values for ic-ELISA and FLISA are for the detection of **2-NP-Amoz**, which is then used to calculate the concentration of AMOZ.

## Experimental Protocols

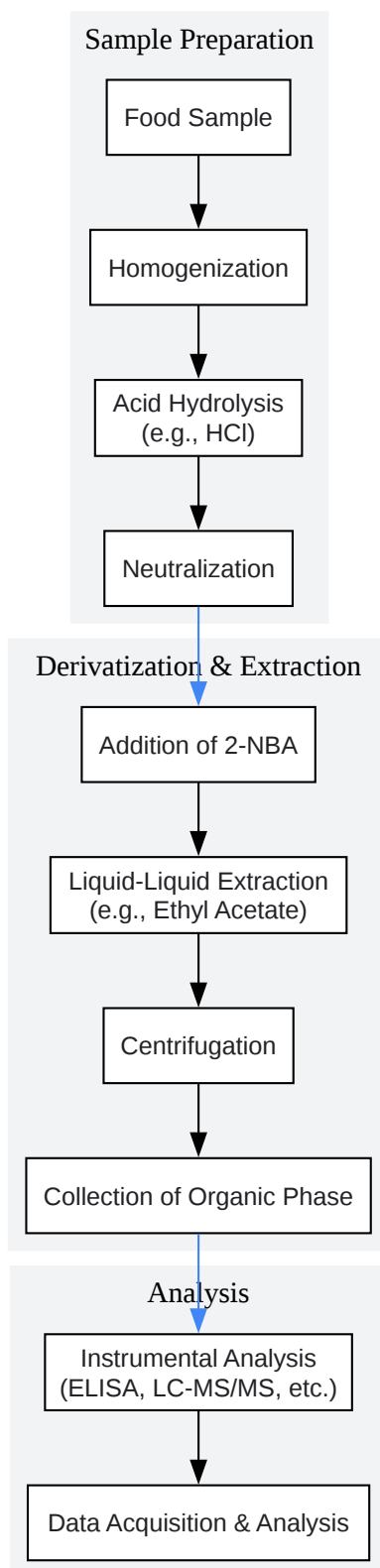
A general workflow for the detection of **2-NP-Amoz** in food samples involves sample preparation, derivatization, and instrumental analysis. The specifics of the protocol can vary depending on the chosen analytical method and the food matrix.

- 1. Sample Preparation:** The initial step involves the homogenization of the food sample. For tissue samples, this is followed by an acid hydrolysis step, typically using hydrochloric acid, to release the protein-bound AMOZ metabolites.<sup>[1][2]</sup> The pH of the sample is then adjusted.
- 2. Derivatization:** The released AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily detectable **2-NP-Amoz**.<sup>[1][2]</sup> This step is crucial for enhancing the sensitivity of the detection method.
- 3. Extraction:** A liquid-liquid extraction (LLE) is commonly performed to isolate the **2-NP-Amoz** from the sample matrix. Organic solvents such as ethyl acetate are used for this purpose. The mixture is centrifuged to separate the layers, and the organic phase containing **2-NP-Amoz** is collected.
- 4. Instrumental Analysis:** The extracted **2-NP-Amoz** is then analyzed using various techniques:

- Immunoassays (ic-ELISA and FLISA): These methods are based on the specific binding of a monoclonal antibody to **2-NP-Amoz**. The signal generated is proportional to the amount of **2-NP-Amoz** in the sample. The IC50 values, which represent the concentration of the analyte that causes 50% inhibition of the signal, were found to be 0.11 ng/mL for ic-ELISA and 0.09 ng/mL for FLISA in the analysis of animal tissues.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the confirmation of results. It separates **2-NP-Amoz** from other components in the sample, and the mass spectrometer provides accurate mass information for identification and quantification.
- Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (LC-Q-Orbitrap HRMS): This advanced technique offers high resolution and mass accuracy, enabling reliable detection and quantification of nitrofurans metabolites, including **2-NP-Amoz**, in complex matrices like sausage casings and crawfish.

## Methodology Visualization

The following diagram illustrates a typical experimental workflow for the detection of **2-NP-Amoz** in food matrices.



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General workflow for **2-NP-Amoz** detection.

This guide highlights the key analytical methods and their performance characteristics for the detection of **2-NP-Amoz** in different food matrices. The choice of method will depend on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. For routine screening, immunoassays like ELISA can be cost-effective, while chromatographic methods coupled with mass spectrometry are essential for confirmatory analysis.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)